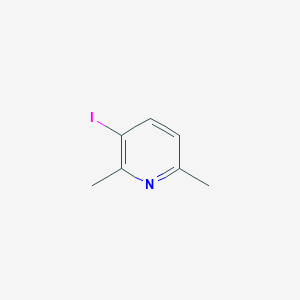

3-Iodo-2,6-dimethylpyridine

Vue d'ensemble

Description

Synthesis Analysis

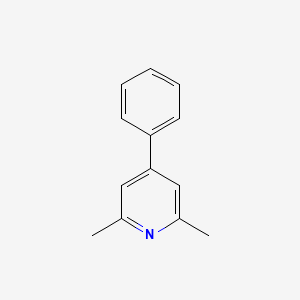

The synthesis of 3-Iodo-2,6-dimethylpyridine involves various chemical reactions. For instance, a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde, and phenylhydrazine in the presence of KOH in ethanol gave the condensation product of two p-N-dimethylaminobenzaldehyde and phenylhydrazine molecules .

Molecular Structure Analysis

The molecular structure of this compound has been computed using accurate quantum chemical methods. The structure of neutral and protonated pyridine, 2-methyl-, 4-methyl-, 2,4-dimethyl-, 2,6-dimethyl-, and 2,4,6-trimethylpyridine molecules and also of proton-bound dimers of pyridine and 2,4-dimethylpyridine have been studied .

Chemical Reactions Analysis

The Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid unexpectedly afforded 1-((5S,11S)-2,5-dimethyl-11,12-dihydro-5H-5,11-epoxybenzo[7,8]oxocino[4,3-b]pyridin-3-yl)ethan-1-one as the product of intramolecular cyclization .

Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 233.05 g/mol.

Applications De Recherche Scientifique

Adsorption Studies

3-Iodo-2,6-dimethylpyridine has been used in the study of acid surfaces, specifically in the adsorption of 2,6-dimethylpyridine on different samples of γ-Al2O3, fluorinated γ-Al2O3, and decationated Y zeolites. The infrared spectra of the adsorbed base after desorption at different temperatures have been obtained, highlighting its inability to differentiate among different types of Lewis sites. This compound helped in identifying weak Bronsted sites and their variations with increased acid strength due to fluorination (Corma, Rodellas, & Fornés, 1984).

Reactivity and Structure Analysis

In the field of organic chemistry, the reactivity of related compounds like 2-iodylpyridine and 3-alkoxy-2-iodylpyridines has been studied. These compounds were prepared by oxidation of respective 2-iodopyridines, and their structures were analyzed using single-crystal X-ray diffraction. This research demonstrates the potential of these compounds as recyclable reagents for oxidation of sulfides and alcohols (Yoshimura et al., 2011).

Interaction with Iodine

Studies have also been conducted on the interaction of iodine with pyridine and 2,6-dimethylpyridine in solvents like carbon tetrachloride and cyclohexane. These studies involved calorimetric and spectroscopic measurements to understand the formation constants and enthalpy of complexation, highlighting the influence of di-ortho substituents on these constants (Barton & Pottier, 1984).

Application in Polymerization

Another interesting application is in the field of polymer chemistry, where 2,6-dimethylpyridine plays a role in living cationic polymerization of vinyl monomers by organoaluminum halides. It acts as an added base in the polymerization process, influencing the livingness of the growing carbocation through nucleophilic interaction (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).

Use in Medicinal Chemistry

In medicinal chemistry, related compounds have been synthesized for specific applications, such as 6-[(124)I]iodo-2-(4'-N,N-dimethylamino)-phenylimidazo[1,2-a]pyridine ([(124)I]IMPY) used as a positron-emitting probe in Alzheimer's disease research. This compound showed significant radioactivity retention in beta-amyloid-rich regions of brain sections, making it a promising probe for imaging beta-amyloid plaques (Chang, Chen, Lee, Shen, & Wang, 2009).

Mécanisme D'action

While the exact mechanism of action for 3-Iodo-2,6-dimethylpyridine is not specified, similar compounds like Idoxuridine act as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA. This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .

Safety and Hazards

Orientations Futures

The Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid unexpectedly afforded a product of intramolecular cyclization instead of α,β-unsaturated ketones (mono- or bis-azachalcones). This opens up new possibilities for the synthesis of novel pyridine-based derivatives .

Propriétés

IUPAC Name |

3-iodo-2,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSABUXCLUKDGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514678 | |

| Record name | 3-Iodo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29976-16-7 | |

| Record name | 3-Iodo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

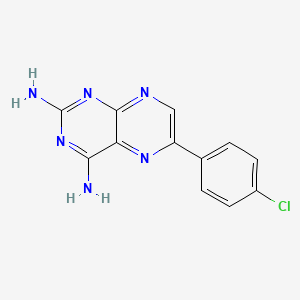

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone](/img/structure/B3065017.png)

![5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/structure/B3065049.png)